N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has recently gained attention in scientific research for its potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves multi-step reactions that typically include:
Formation of the thieno[3,2-d]pyrimidine core: : This step usually involves the condensation of appropriate thiophene derivatives with suitable nitriles under controlled conditions, often using catalysts like Lewis acids.
Phenethyl group addition: : Introducing the phenethyl group typically involves a Friedel-Crafts alkylation or similar coupling reaction.
Cyclopentyl substitution: : The cyclopentyl group is introduced through an alkylation reaction, often using cyclopentyl halides in the presence of a strong base.
Acetamide formation: : The final acetamide moiety is added via amidation, involving reagents like acetic anhydride and amines.
Industrial Production Methods
Scaling up these reactions for industrial production requires optimization of yields, purity, and cost-efficiency. Common strategies include:
Batch reactors: : Used for controlled addition of reactants and temperature management.
Flow reactors: : Provide continuous processing and better heat transfer, ideal for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Reducing agents can convert specific functional groups, often used to modulate its properties.
Substitution: : Halogenation, nitration, and sulfonation reactions modify the compound for various applications.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, or other peroxides.
Reduction: : NaBH4, LiAlH4 in an inert atmosphere.
Substitution: : Halogens like Cl2 or Br2 in the presence of a catalyst such as AlCl3.
Major Products Formed
The major products depend on the reagents and conditions, but typically include:
Oxidized derivatives like N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.
Reduced forms with altered functional groups.
Substituted compounds with new functional groups like halides, nitro, or sulfonic acid.
Scientific Research Applications
N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has diverse applications, including:
Chemistry: : Used as a starting material for the synthesis of complex molecules.
Medicine: : Investigated for potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Used in the development of specialized materials and chemical processes.
Mechanism of Action
The exact mechanism of action varies depending on the application, but generally involves:
Molecular Targets: : Targets include enzymes, receptors, and specific protein sites.
Pathways Involved: : Engages in pathways like signal transduction, gene expression modulation, and metabolic regulation. It often acts through binding and inhibiting specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds include other substituted thienopyrimidines, such as:
N-cyclohexyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Shares structural similarities but differs in the cyclohexyl group.
N-cyclopentyl-2-(2,4-dioxo-3-(4-methoxyphenethyl)-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure with a methoxy-substituted phenethyl group.
These comparisons highlight the uniqueness of N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide in terms of its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-21(26-18-10-4-5-11-18)16-28-22-19-12-6-7-13-20(19)32-23(22)24(30)27(25(28)31)15-14-17-8-2-1-3-9-17/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWABAFBWIXCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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